5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
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Overview
Description
5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an isopropoxy group, two methyl groups, and a carbaldehyde group attached to the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This interaction with its targets can lead to various changes at the cellular level, contributing to its biological activity.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways and have downstream effects on various biological processes.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a suitable base. The methyl groups can be added through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Formylation: The carbaldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: 5-isopropoxy-1,2-dimethyl-1H-indole-3-carboxylic acid.
Reduction: 5-isopropoxy-1,2-dimethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2-dimethyl-1H-indole-3-carbaldehyde: Lacks the isopropoxy group, which may affect its chemical reactivity and biological activity.
5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde: Contains a methoxy group instead of an isopropoxy group, which can influence its solubility and interaction with biological targets.
5-isopropoxy-1H-indole-3-carbaldehyde: Lacks the two methyl groups, which may alter its steric and electronic properties.
Uniqueness
5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The isopropoxy group enhances its lipophilicity, while the methyl groups provide steric hindrance, influencing its reactivity and interaction with molecular targets.
Properties
IUPAC Name |
1,2-dimethyl-5-propan-2-yloxyindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9(2)17-11-5-6-14-12(7-11)13(8-16)10(3)15(14)4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCIPLIXPHCFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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